molecular formula C25H30N4O3 B2623968 Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251597-93-9

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2623968
CAS No.: 1251597-93-9
M. Wt: 434.54
InChI Key: ROSXHRRJUKXPAH-UHFFFAOYSA-N
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Description

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a butyl ester linked to a benzoate group, which is further connected to a naphthyridine moiety substituted with a diethylcarbamoyl group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the naphthyridine core, which is then functionalized with the diethylcarbamoyl group. The final step involves the esterification of the benzoate group with butanol under acidic conditions.

    Preparation of Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and acetoacetate derivatives.

    Functionalization: The naphthyridine core is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to introduce the diethylcarbamoyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might include the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The diethylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthyridine moiety can intercalate with DNA or interact with other nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: A simpler ester with a similar benzoate structure but lacking the naphthyridine and diethylcarbamoyl groups.

    Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents, such as 1,8-naphthyridine-4-carboxamides.

    Diethylcarbamoyl derivatives: Compounds featuring the diethylcarbamoyl group attached to different cores, such as diethylcarbamoyl chloride.

Uniqueness

Butyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

butyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-5-8-15-32-25(31)18-10-12-19(13-11-18)28-22-20-14-9-17(4)27-23(20)26-16-21(22)24(30)29(6-2)7-3/h9-14,16H,5-8,15H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSXHRRJUKXPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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